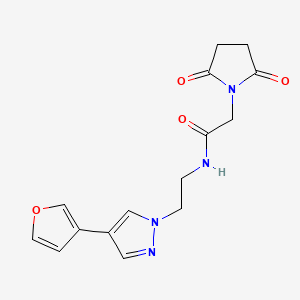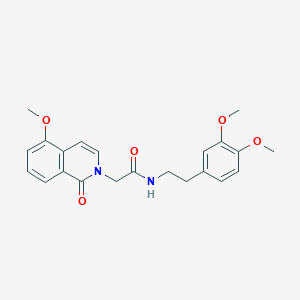
2-Bromo-3-(trifluoromethoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(trifluoromethoxy)benzoic acid is a chemical compound with the formula C8H4BrF3O3 . It is used in laboratory chemicals and for the manufacture of substances .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions . One study mentioned the kinetics of internal acyl migration and hydrolysis of the synthetic β-1-O-acyl-D-glucopyranuronates of 2-, 3-, and 4-(trifluoromethyl)benzoic acids .Molecular Structure Analysis
The molecular formula of this compound is C8H4BrF3O3 . Its average mass is 269.015 Da and its monoisotopic mass is 267.934662 Da .Chemical Reactions Analysis
The chemical reactions of this compound are complex and involve several steps . One study discussed the NMR spectroscopic and theoretical chemistry studies on the internal acyl migration reactions of the 1-O-acyl-beta-D-glucopyranuronate conjugates of 2-, 3-, and 4-(trifluoromethyl)benzoic acids .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources .Aplicaciones Científicas De Investigación
Organic Synthesis and Intermediates
2-Bromo-3-(trifluoromethoxy)benzoic acid serves as a pivotal intermediate in organic synthesis, facilitating the creation of diverse chemical structures. For instance, its conversion to phenyllithium compounds allows for further chemical transformations. This capability is highlighted in the synthesis of 1,2-didehydro-3-(trifluoromethoxy)benzenes, where it acts as a precursor to various naphthalene derivatives through aryne intermediates, demonstrating its utility in constructing complex aromatic systems (Schlosser & Castagnetti, 2001).
Catalysis and Fluorination Reactions
The compound plays a significant role in catalysis, particularly in trifluoromethylation reactions. A notable application is in the synthesis of 3-trifluoromethyl isocoumarins, where it facilitates the introduction of trifluoromethyl groups into bioactive molecules, showcasing its importance in medicinal chemistry and drug design (Zhou et al., 2020).
Material Science and Coordination Chemistry
In material science and coordination chemistry, this compound contributes to the development of novel materials. Its derivatives have been employed in the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis. For example, its role in generating zinc(II) coordination polymers underlines its versatility in constructing functional materials with selective sorption and fluorescence sensing capabilities (Hua et al., 2015).
Photophysical Studies and Fluorescence Probes
Furthermore, derivatives of this compound have been utilized in the development of fluorescence probes for detecting reactive oxygen species (ROS), illustrating its significance in biological and chemical research. This application is crucial for understanding oxidative stress and its impact on biological systems (Setsukinai et al., 2003).
Safety and Hazards
2-Bromo-3-(trifluoromethoxy)benzoic acid is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, spray, and contact with skin and eyes. It is recommended to wear protective gloves, clothing, eye protection, and face protection .
Mecanismo De Acción
Mode of Action
It’s worth noting that benzoic acid derivatives are often involved in nucleophilic substitution reactions .
Pharmacokinetics
The solubility of similar compounds in dense carbon dioxide has been studied, which could have implications for their bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3-(trifluoromethoxy)benzoic acid . Factors such as temperature, pH, and the presence of other compounds can affect how it interacts with its targets and its overall effectiveness.
Propiedades
IUPAC Name |
2-bromo-3-(trifluoromethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O3/c9-6-4(7(13)14)2-1-3-5(6)15-8(10,11)12/h1-3H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHNIKRLAWTOLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenoxyacetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2849498.png)
![1-(4-fluorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2849500.png)
![2-methyl-4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2849501.png)
![4-(Mesitylsulfonyl)-8-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2849502.png)

![2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid, Mixture of diastereomers](/img/structure/B2849504.png)

![5-bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2849509.png)
![N,N-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B2849510.png)



